molecular formula C17H25N3O5S B6504357 N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide CAS No. 872881-04-4

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide

Cat. No. B6504357
CAS RN: 872881-04-4
M. Wt: 383.5 g/mol
InChI Key: DDNYOZLPSFFHER-UHFFFAOYSA-N
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Description

“N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide” is a chemical compound. It is a derivative of benzenesulfonyl . Benzenesulfonyl derivatives are widely found in natural products, bioactive substances, and pharmaceuticals .


Synthesis Analysis

The synthesis of benzenesulfonyl derivatives involves N-sulfonylation and esterification of carboxylic acids in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) . Moreover, 1,8-diazabicyclo (5.4.0) undec-7-ene was necessary for this reaction as a strong base, which drives the reaction to completion .


Molecular Structure Analysis

The molecular structure of benzenesulfonyl derivatives is complex. The β-chloroester contained in the reaction product can be easily dissociated to react with N, S, and O atoms, increasing the possibility for subsequent synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonyl derivatives are complex. One of the most common methods to synthesize sulfonamides is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides .

Scientific Research Applications

Biological Research and Cellular Imaging

RPOC technology enables site-specific and chemical-specific control of processes within live cells. By using a laser-based approach, researchers can precisely manipulate cellular behavior. The imaging capability of RPOC rivals that of commercial confocal fluorescence microscopes, but what sets it apart is its opto-control capability. This feature allows researchers to target specific cellular locations and regulate chemical processes with unprecedented precision .

Drug Discovery and Development

Traditional chemical interventions for regulating cellular processes suffer from uncontrolled diffusion and off-target effects. RPOC offers a novel alternative. Instead of introducing chemicals, a scanning excitation laser is directed onto the sample. When a chemical target is detected, other action lasers activate, allowing precise control of chemical processes exclusively at targeted locations. This technology has the potential to revolutionize drug discovery by manipulating reactions inside cells .

properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-butyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-2-3-10-18-16(21)17(22)19-13-15-20(11-7-12-25-15)26(23,24)14-8-5-4-6-9-14/h4-6,8-9,15H,2-3,7,10-13H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNYOZLPSFFHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide

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